7-Aminopyrazolo[1,5-a]pyrimidin-5-ol
Overview
Description
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Scientific Research Applications
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol has a wide range of scientific research applications:
Future Directions
The future directions of research on 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Further studies are needed to understand its mechanism of action and potential applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol typically involves the reaction of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine under reflux conditions . The reaction is carried out at temperatures around 70°C for several hours, depending on the specific aminoazole used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Mechanism of Action
The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13 . These kinases play a crucial role in cell cycle regulation and transcription. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to the suppression of cell proliferation . Additionally, the compound acts as a selective Cyclin K degrader, removing the key signaling mechanism required for CDK12 and CDK13 activation, thereby enhancing its cellular potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-[(7-Aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methylpiperidin-3-ol: Known for its selective inhibition of CDKs.
H-APPAMP compounds: These compounds also inhibit CDKs, particularly CDK12 and CDK13, and act as selective Cyclin K degraders.
Uniqueness
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is unique due to its dual role as a CDK inhibitor and a Cyclin K degrader, which confers additional cellular potency and selectivity . This dual mechanism makes it a promising candidate for therapeutic applications in various proliferative and degenerative disorders.
Properties
IUPAC Name |
7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGSNGVHVWEZRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569529 | |
Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89418-10-0 | |
Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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